o-Cinnamoyltaxicin-i
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Cinnamoyltaxicin-i: is a naturally occurring compound found in the yew tree (Taxus species). It belongs to the class of taxane diterpenoids, which are known for their complex structures and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Cinnamoyltaxicin-i typically involves the isolation from natural sources, such as the yew tree. The compound can be extracted and purified using chromatographic techniques. Additionally, synthetic methods have been developed to produce this compound in the laboratory. One such method involves the periodate cleavage of taxine, followed by specific reaction conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from yew trees. The process involves harvesting the plant material, followed by extraction using organic solvents. The crude extract is then subjected to various purification steps, including chromatography, to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: o-Cinnamoyltaxicin-i undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound, leading to the formation of new derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
o-Cinnamoyltaxicin-i has several scientific research applications, including:
Mechanism of Action
The mechanism of action of o-Cinnamoyltaxicin-i involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to tubulin, a protein involved in cell division. This binding disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular pathways involved include the inhibition of microtubule dynamics, which is crucial for the compound’s anticancer activity .
Comparison with Similar Compounds
Paclitaxel: A well-known taxane diterpenoid with significant anticancer activity.
Docetaxel: Another taxane derivative used in cancer therapy.
Taxinine B: A related compound with similar structural features
Uniqueness: o-Cinnamoyltaxicin-i is unique due to its specific structural features and its role as an intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
CAS No. |
11034-45-0 |
---|---|
Molecular Formula |
C29H36O7 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[(1S,2S,3R,5S,8R,9R,10R)-1,2,9,10-tetrahydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H36O7/c1-16-19(30)15-29(35)25(33)23-17(2)20(36-21(31)12-11-18-9-7-6-8-10-18)13-14-28(23,5)26(34)24(32)22(16)27(29,3)4/h6-12,20,23-26,32-35H,2,13-15H2,1,3-5H3/b12-11+/t20-,23-,24+,25-,26-,28+,29+/m0/s1 |
InChI Key |
LMHMWINKBZRNRU-PDBYPBKASA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)O)OC(=O)/C=C/C4=CC=CC=C4)C)O)O |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)C=CC4=CC=CC=C4)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.